![molecular formula C14H21BrN2O2S B599062 1-(4-Bromophenylsulfonyl)-4-butylpiperazine CAS No. 1199773-16-4](/img/structure/B599062.png)
1-(4-Bromophenylsulfonyl)-4-butylpiperazine
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Description
“1-(4-Bromophenylsulfonyl)piperidin-4-one” is a compound with the molecular formula C11H12BrNO3S . It has a molecular weight of 318.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenylsulfonyl)piperidin-4-one” includes a bromophenylsulfonyl group attached to a piperidin-4-one ring .
Physical And Chemical Properties Analysis
The compound “1-(4-Bromophenylsulfonyl)piperidin-4-one” has a density of 1.6±0.1 g/cm³ . It has a boiling point of 449.2±55.0 °C at 760 mmHg . The compound has a molar refractivity of 68.4±0.4 cm³ . It has 4 hydrogen bond acceptors and 2 freely rotating bonds .
Scientific Research Applications
Diazo Reactions with Unsaturated Compounds
Research has shown that 1-(p-bromophenylsulfonyl)-1,3-butadienes can react with aryldiazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes to form specific unsaturated compounds in the presence of copper chloride. This study highlights the reactivity of bromophenylsulfonyl compounds in creating complex organic structures (Naidan & Smalius, 2005).
Synthesis and Application of Ionic Catalysts
A novel Brönsted acidic ionic catalyst, 1,4-disulfopiperazine-1,4-diium chloride, has been synthesized and shown to significantly catalyze the N-Boc protection of amines. This method offers advantages such as chemoselectivity, short reaction times, and high yields, emphasizing the utility of sulfonamide and piperazine derivatives in organic synthesis (Koodehi, Shirini, & Goli-Jolodar, 2017).
Enzyme Inhibition Studies
1-Arylsulfonyl-4-phenylpiperazine derivatives have been investigated for their enzymatic inhibition potentials. These compounds, synthesized through reactions between phenylpiperazine and various sulfonyl chlorides, have shown moderate inhibitory effects on enzymes like α-glucosidase, suggesting potential biomedical applications (Abbasi et al., 2017).
Multi-coupling Reagent Development
Studies on 3-bromo-2-(tert-butylsulfonyl)-1-propene have revealed its utility as a versatile multi-coupling reagent, capable of reacting with various electrophiles and nucleophiles. This reagent facilitates the synthesis of highly functionalized sulfones, illustrating the chemical versatility of bromophenylsulfonyl derivatives (Auvray, Knochel, & Normant, 1985).
Synthesis of Sulfonamide Adenosine Receptor Antagonists
Research on sulfonamide structure-based adenosine A2B receptor antagonists utilized p-nitrophenoxide as a leaving group to achieve high yields of sulfonamides from reactions with various amines. This innovative method overcame challenges in standard sulfonamide formation techniques, showcasing the relevance of bromophenylsulfonyl compounds in medicinal chemistry (Yan et al., 2006).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-butylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-2-3-8-16-9-11-17(12-10-16)20(18,19)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWKENUNVGFSCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682089 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199773-16-4 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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